N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
Description
"N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide" is a sulfonamide derivative featuring a tetrahydroquinoline-carbonyl group at the para position of the benzene ring. Its structure integrates a benzyl and isopropyl substituent on the sulfonamide nitrogen, which may influence lipophilicity and steric bulk. The tetrahydroquinoline moiety, a partially saturated bicyclic system, is notable for enhancing metabolic stability and binding affinity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial applications . This compound’s stereochemical complexity (due to the tetrahydroquinoline ring and chiral centers) necessitates advanced analytical methods for enantiomorph-polarity estimation, as discussed in crystallographic studies .
Properties
IUPAC Name |
N-benzyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-20(2)28(19-21-9-4-3-5-10-21)32(30,31)24-16-14-23(15-17-24)26(29)27-18-8-12-22-11-6-7-13-25(22)27/h3-7,9-11,13-17,20H,8,12,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSTYKTIILZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration and Reduction:
Sulfonation: The amine is then reacted with sulfonyl chloride to form the sulfonamide group.
Cyclization: The final step involves the cyclization of the intermediate product to form the tetrahydroquinoline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- Molecular Formula : C26H28N2O3S
- Molecular Weight : Approximately 448.58 g/mol
- IUPAC Name : N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
Chemistry
This compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : The sulfonamide group is known for inhibiting bacterial dihydropteroate synthase, critical for folate synthesis in bacteria. This mechanism renders it effective against various bacterial infections.
- Neuropharmacological Effects : Compounds related to this structure have shown potential in modulating neurotransmitter systems. They may influence dopamine and serotonin metabolism, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease.
Medical Applications
The compound is being investigated for its therapeutic potential in drug development. Its ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for new pharmacological therapies.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high specificity and efficacy.
Mechanism of Action
The mechanism of action of N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide (): Replaces the tetrahydroquinoline with an isoquinoline system, altering π-π stacking interactions.
6-bromanyl-N-cyclopropyl-2-oxidanylidene-1H-quinoline-4-carboxamide (): Substitutes the sulfonamide with a carboxamide, reducing acidity and hydrogen-bonding capacity. Bromine and cyclopropyl groups may enhance halogen bonding and conformational rigidity, respectively.
Optically Active Alcohols with Tetrahydroquinoline Moieties (): These alcohols (e.g., (S)-(+)- and (R)-(-)-enantiomers) share the tetrahydroquinoline scaffold but lack the sulfonamide functionality. Enzymatic synthesis methods (e.g., lipases or acyltransferases) achieve high enantiomeric excess (>99% ee), suggesting similar strategies could resolve stereochemistry in the target compound .
Key Research Findings
- Stereochemical Analysis : The η parameter () may overestimate chirality in near-centrosymmetric structures, whereas the x parameter provides reliable enantiomorph-polarity data for compounds like the target, which exhibit complex stereochemistry .
- Biological Activity: Analogues with sulfonamide groups (e.g., compounds) often show enhanced enzyme inhibitory activity compared to carboxamides, likely due to stronger hydrogen-bond donor capacity.
- Synthetic Challenges : The target compound’s branched N-substituents (benzyl/isopropyl) may hinder crystallization, complicating enantiomer separation. Enzymatic methods from could address this by enabling asymmetric synthesis .
Contradictions and Limitations
Biological Activity
N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is a complex organic compound with significant biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a tetrahydroquinoline core, a sulfonamide group, and a benzyl substituent, which contributes to its lipophilicity and potential for biological interactions. The molecular weight of the compound is approximately 448.58 g/mol .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes sulfonamides effective against a variety of bacterial infections.
Neuropharmacological Effects
Tetrahydroquinoline derivatives have been studied for their neuropharmacological effects. For instance, compounds similar to this compound have shown potential in modulating neurotransmitter systems. Studies suggest that these compounds may influence dopamine and serotonin metabolism, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Antioxidant Activity : Some studies indicate that tetrahydroquinoline derivatives possess antioxidant properties that can mitigate oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide?
The synthesis involves sequential functionalization of the tetrahydroquinoline core, sulfonamide coupling, and benzyl/propan-2-yl group introduction. Key parameters include:
- Temperature control : Exothermic reactions during sulfonamide formation require cooling (0–5°C) to prevent side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in acylation steps, while dichloromethane is preferred for benzylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates with >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : and NMR confirm regioselectivity of sulfonamide and benzyl groups. For example, the tetrahydroquinoline carbonyl signal appears at ~170 ppm in NMR .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] ion) ensures correct molecular formula .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydroquinoline ring conformation .
Q. What preliminary biological screening strategies are suitable for this compound?
Initial pharmacological profiling should focus on:
- Enzyme inhibition assays : Target kinases or proteases due to the sulfonamide moiety’s affinity for catalytic pockets .
- Cellular viability tests : Use IC measurements in cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
The sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic attacks to the tetrahydroquinoline’s C-4 position. Kinetic studies show:
- Solvent effects : Reaction rates increase 3-fold in DMF compared to THF due to better stabilization of transition states .
- Steric hindrance : The propan-2-yl group reduces reactivity at adjacent sites, favoring mono-substitution .
- Computational support : DFT calculations (B3LYP/6-31G*) correlate with experimental regioselectivity trends .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. What strategies address discrepancies in reported biological activity across studies?
Contradictions in IC values may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (5% vs. 10% FBS) alter compound stability .
- Metabolic interference : Use cytochrome P450 inhibition assays (e.g., CYP3A4) to identify off-target effects .
Q. How can polymorphism impact the compound’s crystallographic and pharmacological properties?
- Crystal packing analysis : Hydrogen bonding between sulfonamide S=O and tetrahydroquinoline N-H dictates lattice stability. Two polymorphs (Forms I and II) show melting point differences of ~15°C .
- Dissolution rates : Form I exhibits 30% faster dissolution in simulated gastric fluid, influencing bioavailability .
Methodological Recommendations
- Synthetic troubleshooting : If yields drop below 40%, re-examine anhydrous conditions for acylation steps or substitute Pd/C with Wilkinson’s catalyst for benzylation .
- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
